4-(2-Bromophenyl)-4-methylpyrrolidin-2-one

Overview

Description

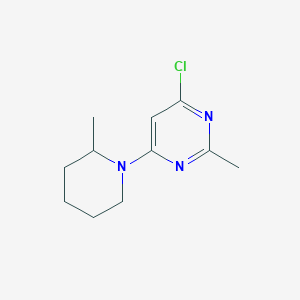

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one, commonly referred to as 2-BMP, is a synthetic compound used in various scientific research applications. It is a member of the pyrrolidin-2-one family of compounds, which are characterized by their cyclic structure of four carbon atoms and two nitrogen atoms. 2-BMP is a colorless crystalline solid with a melting point of approximately 150°C. It is insoluble in water and highly soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Antimicrobial Agent Development

The structural analogs of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The development of new antimicrobial agents is crucial in the fight against drug-resistant pathogens, and this compound’s derivatives could contribute to this field .

Anticancer Activity

Derivatives of this compound have been evaluated for their anticancer properties, particularly against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). Some derivatives have demonstrated significant antiproliferative effects, indicating the potential for these compounds to be developed into chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. Derivatives of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one have been used in molecular docking studies to predict their binding affinities to various receptors, which is a critical step in rational drug design .

Pharmacological Research

The pharmacological activities of derivatives of this compound are being explored, including their potential use as lead compounds for drug design. Their physicochemical properties and spectroanalytical data are being studied to understand their behavior in biological systems and their mode of action .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing sulfur and nitrogen atoms, like thiazole derivatives, have been synthesized using bromophenyl as a starting material. These heterocyclic compounds have a wide range of medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

ADME Profile Analysis

The absorption, distribution, metabolism, and excretion (ADME) profiles of drugs are crucial for their development. The ADME properties of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one derivatives have been studied to ensure they have favorable characteristics for use as pharmaceuticals .

Chemical Synthesis and Modification

This compound serves as a key intermediate in the synthesis of various boronic acid derivatives, which are valuable in organic synthesis and medicinal chemistry. The ability to modify the bromophenyl group allows for the creation of a diverse array of chemical entities .

Drug Resistance Overcoming Strategies

Research into the derivatives of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one also includes efforts to overcome drug resistance in microbial infections and cancer. By modifying the chemical structure, researchers aim to enhance the effectiveness and selectivity of chemotherapeutic agents .

properties

IUPAC Name |

4-(2-bromophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUSXDCGWXJHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)

![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)

![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)

![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467501.png)

![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)